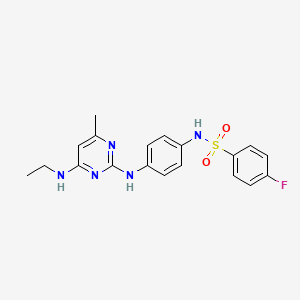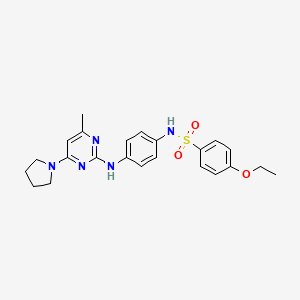
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring, which is further connected to an aminopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes:
Formation of the Aminopyrimidine Intermediate: The initial step involves the synthesis of the aminopyrimidine intermediate. This can be achieved by reacting 4-chloro-6-methyl-2-pyrimidinamine with ethylamine under basic conditions.
Coupling with Fluorobenzene Sulfonamide: The aminopyrimidine intermediate is then coupled with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the desired sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exhibiting antibacterial properties. Additionally, the aminopyrimidine moiety can interact with nucleotide-binding sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-IODOBENZAMIDE: Similar structure but with an iodine atom instead of a fluorine atom.
4-ETHOXY-N-(4-((4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL)AMINO)PHENYL)BENZAMIDE: Contains an ethoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C19H20FN5O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN5O2S/c1-3-21-18-12-13(2)22-19(24-18)23-15-6-8-16(9-7-15)25-28(26,27)17-10-4-14(20)5-11-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
IHDFGCHGJWRMFD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11238100.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11238108.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11238109.png)
![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238115.png)

![3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11238139.png)
![N-(3-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11238147.png)

![N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11238163.png)

![N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11238174.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B11238175.png)

![N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238193.png)
